molecular formula C46H55NO14 B14767358 4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate CAS No. 2243233-98-7

4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate

Cat. No.: B14767358
CAS No.: 2243233-98-7
M. Wt: 845.9 g/mol
InChI Key: LSOVJCKSKLRBIC-VYPJZJNASA-N
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Description

4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate is a complex organic compound with a multifaceted structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these steps include acetic anhydride, hex-3-enoyl chloride, and phenylpropanoyl chloride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying complex organic reactions and mechanisms. In biology, it is used to investigate cellular processes and interactions due to its bioactive properties. In medicine, the compound’s potential therapeutic effects are explored, particularly in the development of new drugs and treatments. Industrial applications include its use as a precursor for synthesizing other valuable compounds and materials.

Mechanism of Action

The mechanism of action of 4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can influence various biological processes, such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate include other complex organic molecules with analogous functional groups and structural motifs. Examples include derivatives of taxanes and other polycyclic compounds with acetyloxy and hydroxy groups.

Uniqueness: What sets this compound apart is its unique combination of functional groups and stereochemistry

Properties

CAS No.

2243233-98-7

Molecular Formula

C46H55NO14

Molecular Weight

845.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(Z)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C46H55NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h9-20,30-32,35-38,40,50,52,56H,8,21-24H2,1-7H3,(H,47,51)/b12-9-/t30-,31-,32+,35-,36+,37+,38-,40-,44+,45-,46+/m0/s1

InChI Key

LSOVJCKSKLRBIC-VYPJZJNASA-N

Isomeric SMILES

CC/C=C\CC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

CCC=CCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Origin of Product

United States

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